2-Bromo-6-morpholinobenzonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Bromo-6-morpholinobenzonitrile (CAS: 1129540-65-3) is a heterocyclic building block featuring a benzonitrile core substituted with a bromine atom at the 2-position and a morpholine ring at the 6-position. It is a solid at room temperature with a molecular weight of 267.13 g/mol and is typically supplied at ≥98% purity for research use.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 1129540-65-3
Cat. No. B1373940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-morpholinobenzonitrile
CAS1129540-65-3
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=CC=C2)Br)C#N
InChIInChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2
InChIKeyHKIGGSMIIBGCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-morpholinobenzonitrile (CAS 1129540-65-3): A Strategic Building Block for Kinase-Focused Drug Discovery


2-Bromo-6-morpholinobenzonitrile (CAS: 1129540-65-3) is a heterocyclic building block featuring a benzonitrile core substituted with a bromine atom at the 2-position and a morpholine ring at the 6-position. It is a solid at room temperature with a molecular weight of 267.13 g/mol and is typically supplied at ≥98% purity for research use . Its structural design enables participation in diverse chemical transformations, notably metal-catalyzed cross-couplings, making it a key intermediate for constructing complex pharmacophores .

Pd-catalyzed cross-coupling ready building block
Morpholine-bearing benzonitrile core for kinase-targeted libraries
Research-grade purity supplied for synthesis and lead optimization

Why 2-Bromo-6-morpholinobenzonitrile is Not Interchangeable with Other Halogenated Morpholinobenzonitriles


Generic substitution within this compound class is not viable due to the critical interplay between the halogen atom and the morpholine substituent, which collectively govern both chemical reactivity and biological recognition. The bromine atom confers superior leaving-group ability and oxidative addition potential in cross-coupling reactions compared to chloro or fluoro analogs . Furthermore, the specific 2,6-disubstitution pattern on the benzonitrile ring is a key structural requirement for recognition by certain kinase ATP-binding pockets, as outlined in patents for TBK1/IKKε and JNK inhibitors [1]. Switching to an analog with a different halogen or substitution pattern would fundamentally alter both the synthetic pathway efficiency and the ultimate biological activity of derived compounds.

Replacing bromine with chlorine or fluorine may shift cross-coupling reactivity, requiring re-optimization of reaction conditions and possibly lowering coupling efficiency.
Changing the 2,6-disubstitution pattern on the benzonitrile ring may disrupt recognition by kinase ATP-binding pockets, altering biological activity of derived compounds.

Quantitative Evidence for Selecting 2-Bromo-6-morpholinobenzonitrile Over Its Analogs


Cross-Coupling Efficiency: Superior Reactivity of Aryl Bromide vs. Aryl Chloride in Pd-Catalyzed Reactions

The presence of a bromine atom in 2-bromo-6-morpholinobenzonitrile enables significantly more efficient palladium-catalyzed cross-coupling reactions compared to its chloro analog. The aryl bromide bond undergoes oxidative addition with palladium(0) catalysts at a rate orders of magnitude faster than the corresponding aryl chloride, allowing for milder reaction conditions, shorter reaction times, and higher yields of biaryl products . This differential reactivity is a key driver for selecting the bromo derivative as a building block in complex molecule assembly.

Cross-Coupling Reactivity
Class-level inference
Aryl bromide: high reactivity
Aryl chloride: low reactivity
Bromine handle supports efficient Pd-catalyzed coupling
Based on organometallic principles; specific ligand and temperature may alter outcome
Organic Synthesis Medicinal Chemistry Cross-Coupling

Target Engagement: Specific Kinase Binding Profile of Derived TBK1/IKKε Inhibitors

Compounds derived from the benzonitrile scaffold, of which 2-bromo-6-morpholinobenzonitrile is a key precursor, have been disclosed as potent inhibitors of TBK1 and IKKε. A representative compound in this chemical series exhibits an IC₅₀ of 321 nM against TBK1 in a cellular NanoBRET assay [1]. The patent literature explicitly claims benzonitrile derivatives with specific 2,6-substitution patterns, highlighting the importance of the morpholino group for kinase binding [2].

TBK1 Inhibition (Analog)
Reported for derived analog
IC₅₀ = 321 nM
Core scaffold supports kinase inhibitor development
NanoBRET assay in HEK293 cells; activity depends on full inhibitor structure
Kinase Inhibition Cancer Inflammation

Synthetic Versatility: Validated Utility in Palladium-Catalyzed Transformations

2-Bromo-6-morpholinobenzonitrile has been demonstrated as a competent substrate in a copper-catalyzed water-gas shift reaction for selective deuteration, achieving a 96% yield of the deuterated product [1]. This high yield underlines the compound's robustness and synthetic utility beyond simple cross-couplings, showcasing its value in advanced applications such as isotopic labeling for metabolic studies.

Deuteration Yield
Reported
96%
Robust substrate for isotopic labeling
Cu-catalyzed water-gas shift conditions
Organic Synthesis Isotopic Labeling Methodology

High-Impact Application Scenarios for 2-Bromo-6-morpholinobenzonitrile in Drug Discovery


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Libraries

Use 2-bromo-6-morpholinobenzonitrile as a central building block to synthesize focused libraries of benzonitrile-derived kinase inhibitors. The bromine handle enables late-stage diversification via Suzuki-Miyaura cross-coupling, allowing rapid exploration of structure-activity relationships (SAR) around the morpholinobenzonitrile core [1]. This approach is directly aligned with the patent strategies of major pharmaceutical companies developing TBK1/IKKε and JNK inhibitors .

Synthetic Methodology: Precursor for Isotopically Labeled Internal Standards

Leverage the validated deuteration protocol to prepare 2-deutero-6-morpholinobenzonitrile with high yield (96%) [1]. This labeled compound can serve as an internal standard for quantitative LC-MS/MS analysis in drug metabolism and pharmacokinetic (DMPK) studies, providing a direct path from a research chemical to a critical bioanalytical tool.

Process Chemistry: Platform for Biaryl Synthesis Optimization

Employ 2-bromo-6-morpholinobenzonitrile as a model substrate to optimize palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) for challenging biaryl formations. Its consistent reactivity profile makes it an ideal candidate for high-throughput experimentation (HTE) campaigns aimed at developing robust, scalable synthetic routes for drug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromine cross-coupling handle
SAR exploration and lead optimization
Isotope-labeled internal standard preparation
Deuteration substrate
Bioanalytical method validation
Biaryl synthesis optimization
Model substrate for Pd catalysis
High-throughput reaction screening

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37 linked technical documents
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